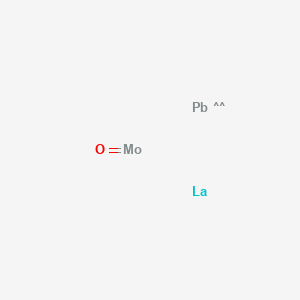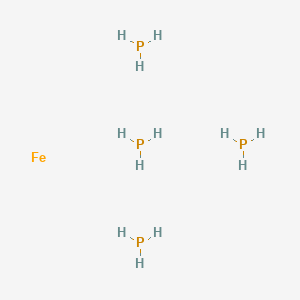
Iron--phosphane (1/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron–phosphane (1/4) is a chemical compound that consists of iron and phosphane in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions
Iron–phosphane (1/4) can be synthesized through various methods, including hydrothermal synthesis, solvothermal synthesis, and precipitation methods. One common approach involves the reaction of ferric nitrate with phosphoric acid and diammonium hydrogen phosphate under controlled temperature and pH conditions . The reaction typically requires a temperature range of 60-80°C and a pH of around 3-4 to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of iron–phosphane (1/4) often involves large-scale precipitation methods. The raw materials, such as ferric sulfate, ammonium phosphate tribasic, and ammonia hydroxide, are mixed in a reactor. The reaction mixture is then subjected to controlled temperature and stirring to promote the formation of iron–phosphane (1/4). The resulting product is filtered, washed, and dried to obtain the final compound .
化学反应分析
Types of Reactions
Iron–phosphane (1/4) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation Reactions: Iron–phosphane (1/4) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of iron oxides and phosphoric acid.
Reduction Reactions: Reduction of iron–phosphane (1/4) can be achieved using reducing agents like sodium borohydride or hydrazine. These reactions often take place under basic conditions and yield iron metal and phosphane derivatives.
Substitution Reactions: Substitution reactions involving iron–phosphane (1/4) can occur with various ligands, leading to the formation of different iron-phosphane complexes.
Major Products Formed
The major products formed from the reactions of iron–phosphane (1/4) include iron oxides, phosphoric acid, iron metal, and various iron-phosphane complexes. The specific products depend on the reaction conditions and reagents used.
科学研究应用
Iron–phosphane (1/4) has a wide range of applications in scientific research, including:
Catalysis: Iron–phosphane (1/4) is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as lithium iron phosphate for battery electrodes.
Energy Storage: Iron–phosphane (1/4) is a key component in the development of energy storage systems, particularly in lithium-ion batteries.
Biological Applications: Research has explored the potential use of iron–phosphane (1/4) in biological systems, including its role in biosensing and as a therapeutic agent.
作用机制
The mechanism of action of iron–phosphane (1/4) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. In energy storage systems, iron–phosphane (1/4) enhances the intercalation and de-intercalation of lithium ions, improving the overall performance of the battery electrodes .
相似化合物的比较
Iron–phosphane (1/4) can be compared with other similar compounds, such as iron(III) phosphate and ferric orthophosphate. While these compounds share some similarities in their chemical composition and applications, iron–phosphane (1/4) is unique due to its specific stoichiometric ratio and distinct properties. For example:
Iron(III) Phosphate: This compound has a different stoichiometric ratio and is commonly used in steel manufacturing and as a cathode material in lithium-ion batteries.
Ferric Orthophosphate: Similar to iron(III) phosphate, ferric orthophosphate is used in various industrial applications, including as a corrosion inhibitor and in the production of fertilizers.
By highlighting the unique properties and applications of iron–phosphane (1/4), it becomes evident that this compound offers distinct advantages in specific scientific and industrial contexts.
属性
CAS 编号 |
202074-36-0 |
|---|---|
分子式 |
FeH12P4 |
分子量 |
191.84 g/mol |
IUPAC 名称 |
iron;phosphane |
InChI |
InChI=1S/Fe.4H3P/h;4*1H3 |
InChI 键 |
ZFNPSVIBIBRGGE-UHFFFAOYSA-N |
规范 SMILES |
P.P.P.P.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


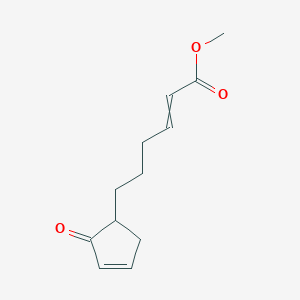
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)
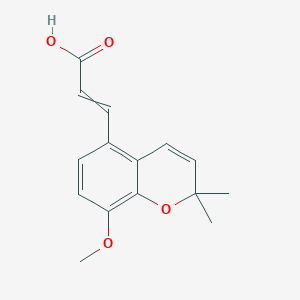
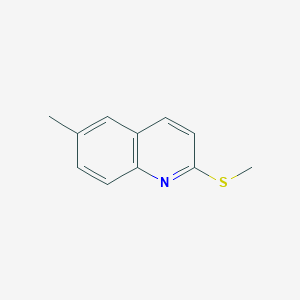

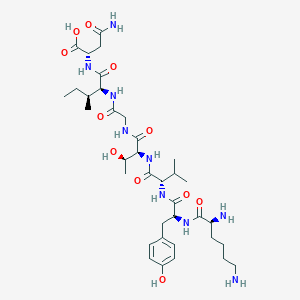
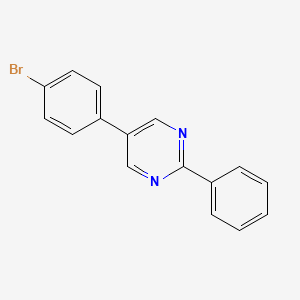
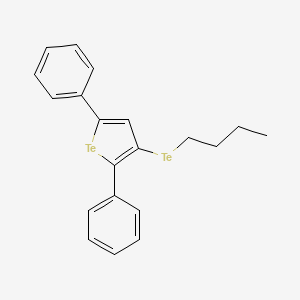
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
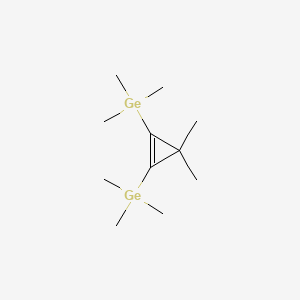
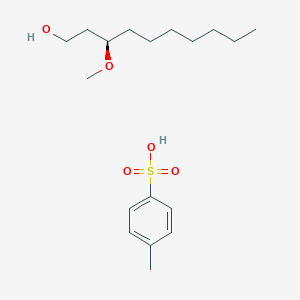
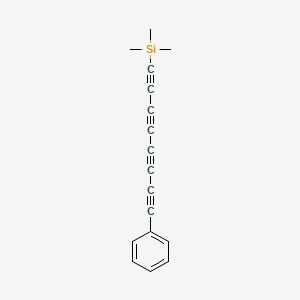
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
